(1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for the compound is (1R)-1-(2,6-dichlorophenyl)propan-1-amine hydrochloride , which reflects its structural and stereochemical features. The root name "propan-1-amine" indicates a three-carbon chain with an amine group (-NH₂) at the first carbon. The prefix "2,6-dichlorophenyl" specifies a benzene ring substituted with chlorine atoms at the 2nd and 6th positions, attached to the propan-1-amine backbone. The stereodescriptor (1R) denotes the absolute configuration of the chiral center at carbon 1, where the amine group, phenyl ring, and two methylene groups adopt a specific spatial arrangement according to the Cahn-Ingold-Prelog priority rules.
The hydrochloride salt form arises from protonation of the amine group by hydrochloric acid, resulting in a quaternary ammonium chloride structure. This ionic form enhances the compound's solubility in polar solvents compared to its free base counterpart.
Molecular Formula and Crystallographic Data
The molecular formula of the compound is C₉H₁₂Cl₃N , with a molecular weight of 240.55 g/mol . The base compound, (1R)-1-(2,6-dichlorophenyl)propan-1-amine, has the formula C₉H₁₁Cl₂N (molecular weight: 204.09 g/mol), while the hydrochloride adds one equivalent of HCl (36.46 g/mol).
Crystallographic data for this specific compound are not explicitly reported in the provided sources. However, analogous chlorophenyl-containing amines often crystallize in monoclinic or orthorhombic systems with characteristic unit cell parameters. For example, related structures exhibit unit cell volumes near 1,200 ų and densities around 1.4 g/cm³, though these values remain speculative without direct experimental confirmation.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂Cl₃N |
| Molecular Weight (g/mol) | 240.55 |
| Crystal System | Not Reported |
| Space Group | Not Reported |
X-ray Diffraction Studies of Crystal Packing
X-ray diffraction (XRD) studies specific to this compound are absent in the available literature. However, inferences can be drawn from structurally similar compounds. For instance, secondary amines with aryl substituents often exhibit layered crystal packing stabilized by N–H···Cl hydrogen bonds between the ammonium group and chloride ions. The dichlorophenyl moiety may participate in weak van der Waals interactions or halogen bonding, influencing lattice stability.
The absence of reported XRD data highlights a gap in the current understanding of this compound’s solid-state behavior. Future studies could employ single-crystal XRD to resolve its conformation, hydrogen-bonding network, and packing efficiency.
Comparative Analysis with Diastereomeric Forms
The (1R) enantiomer differs stereochemically from its (1S) counterpart, which has the opposite configuration at the chiral center. While the provided sources do not include direct comparisons, the stereochemistry profoundly impacts physicochemical and biological properties. For example, the (R)-enantiomer of 1-(2,6-difluorophenyl)propan-1-amine hydrochloride exhibits distinct receptor-binding affinities compared to the (S)-form, as noted in studies of analogous compounds.
| Property | (1R)-Isomer | (1S)-Isomer |
|---|---|---|
| Optical Rotation | Dextrorotatory (predicted) | Levorotatory (predicted) |
| Melting Point | Not Reported | Not Reported |
| Solubility | Higher in polar solvents due to HCl salt | Similar solubility profile |
The dichlorophenyl group’s steric bulk and electronic effects further differentiate the diastereomers. The 2,6-dichloro substitution creates a planar aromatic system that may restrict rotational freedom, amplifying stereochemical distinctions in interactions with chiral environments. Such differences are critical in pharmaceutical applications, where enantiomeric purity dictates efficacy and safety.
Properties
IUPAC Name |
(1R)-1-(2,6-dichlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPZKXDFHRLEQ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=C(C=CC=C1Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,6-dichlorobenzaldehyde is subjected to reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups, onto the phenyl ring.
Scientific Research Applications
Pharmacological Applications
-
CNS Disorders :
- Research indicates that (1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride may have implications in treating conditions such as Parkinson’s disease. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation into neuroprotective strategies against synucleinopathies .
- Antidepressant Activity :
- Vesicular Monoamine Transporter Inhibition :
Chemical Synthesis and Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel pharmaceutical agents.
Several studies have explored the pharmacological effects of this compound:
- Study on Neuroprotective Effects : A study demonstrated that this compound could potentially inhibit α-synuclein aggregation, a hallmark of Parkinson’s disease pathology. The findings suggest a novel therapeutic avenue for neurodegenerative diseases .
- Antidepressant Mechanism Investigation : Another research effort focused on the compound's interaction with serotonin receptors, revealing its potential to enhance serotonergic activity, thereby contributing to its antidepressant-like effects .
Mechanism of Action
The mechanism of action of (1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
(a) Fluorine-Substituted Analogs
- (1R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (C₉H₁₃ClFN, MW 189.66 g/mol, CAS 1955554-65-0): A mono-fluorinated analog with fluorine at the 2-position only. The absence of a 6-substituent reduces steric hindrance, which may enhance conformational flexibility .
(b) Mixed Halogen and Methyl Derivatives
- (1R)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride (CAS 1217458-20-2):
Fluorine substituents at the 2,3-positions create a distinct electronic environment compared to the 2,6-dichloro compound. The ortho-fluorine arrangement may influence π-π stacking interactions in biological systems . - (1R)-1-(2,3-Dimethylphenyl)propan-1-amine hydrochloride (C₁₁H₁₈ClN, CAS 856563-02-5):
Methyl groups at the 2,3-positions introduce electron-donating effects, contrasting with chlorine’s electron-withdrawing nature. This substitution likely increases lipophilicity and alters metabolic stability .
Positional and Chain-Length Variants
Stereochemical and Functional Group Modifications
- (2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine Hydrochloride (Impurity D, EP): Replacing the phenylamine group with a phenoxy ether linkage alters hydrogen-bonding capabilities and solubility. The racemic mixture (RS configuration) introduces variability in chiral recognition .
Structural and Physicochemical Comparison Table
Research Implications
While detailed pharmacological data are absent in the provided evidence, structural comparisons highlight critical trends:
- Electron-withdrawing groups (e.g., Cl, F) enhance polarity and may improve receptor affinity but reduce metabolic stability.
- Chain length : Propyl chains (vs. ethyl) provide extended hydrophobic interactions.
Further studies should prioritize in vitro binding assays and solubility profiling to quantify these structural effects.
Biological Activity
(1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride, commonly referred to as a derivative of 2,6-dichlorophenyl compounds, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications and biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with 2,6-dichlorobenzaldehyde.
- Reductive Amination : The aldehyde undergoes reductive amination with R-1-phenylethylamine in the presence of sodium triacetoxyborohydride.
- Formation of Hydrochloride Salt : The resultant amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
In industrial settings, continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It interacts with specific receptors, modulating their function and influencing physiological responses.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial properties of derivatives related to this compound. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens. For example, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacteria .
- Biofilm Formation Inhibition : The compound demonstrated substantial inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in effectiveness .
Neuropharmacological Effects
Research indicates that this compound may have neuropharmacological properties:
- Dopamine Receptor Modulation : It acts as a positive allosteric modulator of dopamine receptors, which could have implications for treating disorders such as Parkinson's disease .
- Behavioral Studies : In vivo studies on mice have shown that this compound can enhance locomotor activity, suggesting potential benefits in managing motor symptoms associated with neurodegenerative diseases .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of derivatives similar to this compound demonstrated that certain modifications enhanced antibacterial activity while maintaining low toxicity levels .
Case Study 2: Neuropharmacological Applications
In another study investigating its effects on dopamine receptors, researchers found that the compound improved acetylcholine release in animal models, indicating its potential use in treating cognitive deficits associated with neurodegenerative disorders .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (1R)-1-(2,6-Dichlorophenyl)propan-1-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of 2,6-dichlorophenylpropan-1-one using ammonium acetate and sodium cyanoborohydride under acidic conditions (pH 4–6). Purification typically involves recrystallization from ethanol/diethyl ether mixtures. Alternative routes include catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric specificity. Confirm intermediates via TLC and final product purity via melting point analysis .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Store the hydrochloride salt in airtight amber vials under nitrogen or argon at 2–8°C to prevent hygroscopic degradation. Waste must be neutralized with dilute acetic acid before disposal via licensed hazardous waste contractors .
Q. What analytical techniques are critical for confirming its structural identity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to the 2,6-dichlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and the chiral propan-1-amine backbone (δ 1.2–1.5 ppm, methyl protons).
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers (retention time ~12 min for the R-enantiomer).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 234.0 (calculated for C₉H₁₁Cl₂N⁺) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during asymmetric synthesis?
- Methodological Answer : Employ chiral auxiliaries or catalysts like (R)-BINAP-Ru complexes in hydrogenation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For >99% ee, iterative recrystallization using ethanol/water (3:1) is effective. Kinetic resolution via lipase-mediated acylations (e.g., Candida antarctica lipase B) can further enhance selectivity .
Q. What computational strategies predict reactivity and stability under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for amine protonation or Cl substitution using B3LYP/6-31G(d,p).
- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose alternative routes and evaluate feasibility based on bond dissociation energies and steric effects.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Cross-Validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns and eliminate solvent artifacts (e.g., DMSO-d₆ vs. CDCl₃).
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals via slow evaporation from acetonitrile.
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., δ 1.0–1.5 ppm) .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature (20–60°C), reaction time (4–24 hrs), catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield (>85%) and minimize byproducts (e.g., dichlorinated side products).
- Flow Chemistry : Transition batch reactions to continuous flow systems (residence time: 30 min) for improved heat/mass transfer and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
